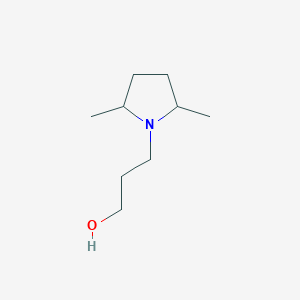![molecular formula C11H18O B160753 (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one CAS No. 137143-75-0](/img/structure/B160753.png)
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one, also known as menthone, is a naturally occurring terpene found in various essential oils such as peppermint, eucalyptus, and pennyroyal. It has been widely used in the food, fragrance, and pharmaceutical industries due to its unique aroma and flavor. In recent years, menthone has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Menthone has also been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.
Biochemische Und Physiologische Effekte
Menthone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Menthone has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have insecticidal properties against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a unique aroma and flavor, making it easy to detect in experiments. However, (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one. One area of interest is its potential use as an anti-cancer agent. Studies have shown that (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential use as an insecticide in agriculture. Menthone has been shown to have insecticidal properties against various pests, but more research is needed to determine its effectiveness and safety in agricultural settings. Finally, more research is needed to fully understand the mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one and its potential therapeutic applications.
Synthesemethoden
Menthone can be synthesized through the oxidation of menthol, which is obtained from the essential oils of mint plants. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide. The yield and purity of the synthesized (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one depend on the reaction conditions and the choice of oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Menthone has been studied for its potential therapeutic properties in various scientific fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and anti-cancer agent. Menthone has also been shown to have antimicrobial and insecticidal properties, making it a potential candidate for use in the agricultural industry.
Eigenschaften
CAS-Nummer |
137143-75-0 |
|---|---|
Produktname |
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(1R,6S)-6-propan-2-ylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11-6-3-4-10(12)9(11)5-7-11/h8-9H,3-7H2,1-2H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
UPTVLASMUHEWDH-ONGXEEELSA-N |
Isomerische SMILES |
CC(C)[C@@]12CCCC(=O)[C@@H]1CC2 |
SMILES |
CC(C)C12CCCC(=O)C1CC2 |
Kanonische SMILES |
CC(C)C12CCCC(=O)C1CC2 |
Synonyme |
Bicyclo[4.2.0]octan-2-one, 6-(1-methylethyl)-, (1R,6S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



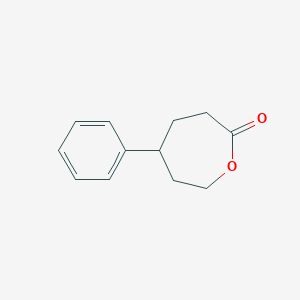
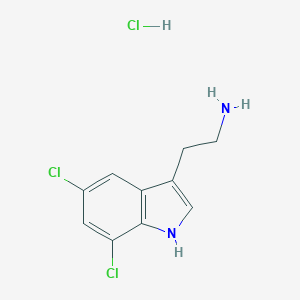
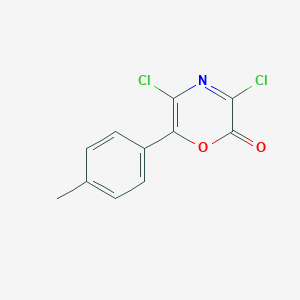
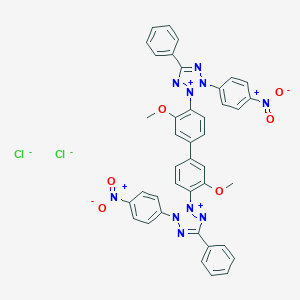
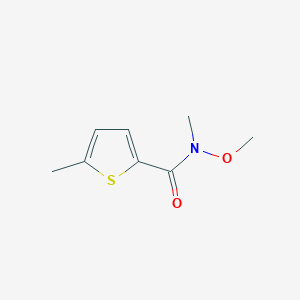
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
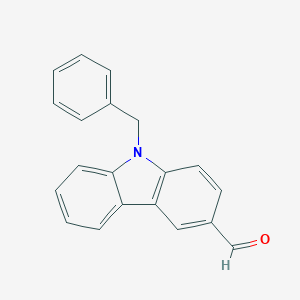
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
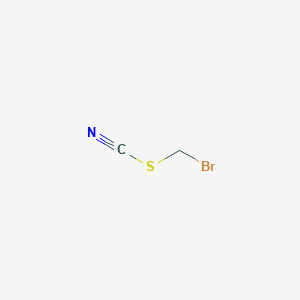
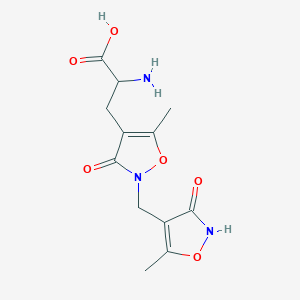
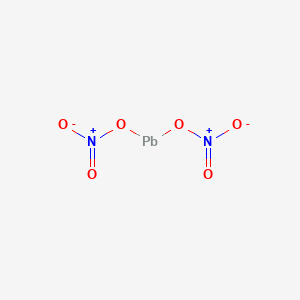
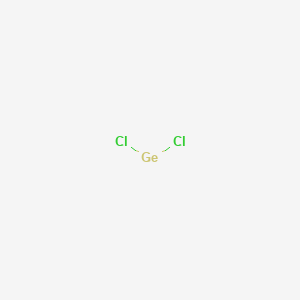
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
